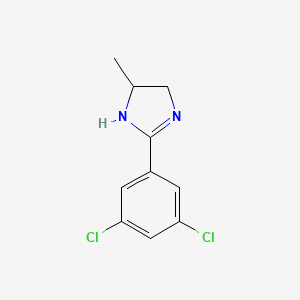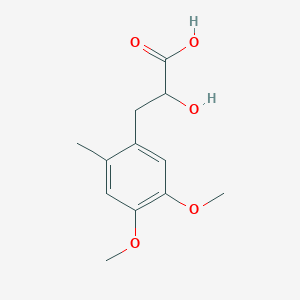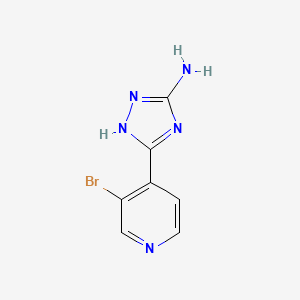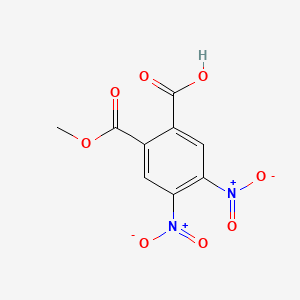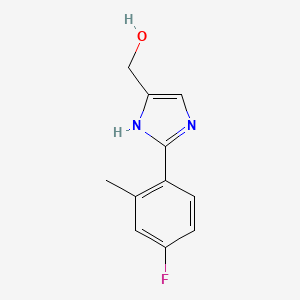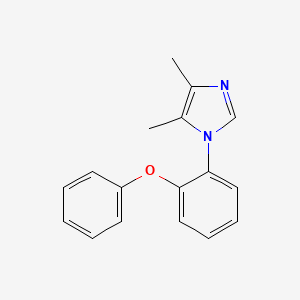
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine group and a pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-aminopyridine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(6-aminopyridin-2-yl)-4’-cyanobiphenyl-4-sulfonamide
Uniqueness
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is unique due to its specific combination of an amine group and a pyridine ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various biological and chemical applications .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14) |
InChIキー |
ZQFOXDBPAAESTN-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)NC1=CC=CC(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
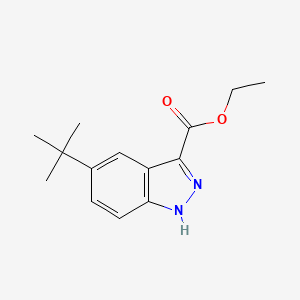
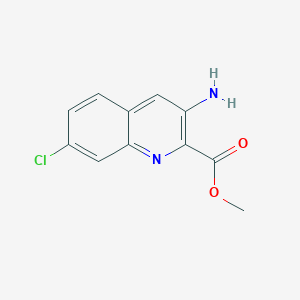

![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
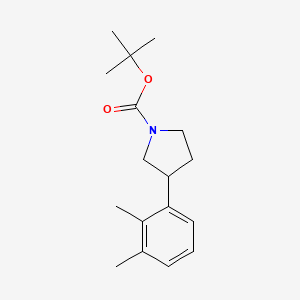
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
